sodium;icosa-5,8,11,14-tetraenoate
CAS No.:
Cat. No.: VC13841474
Molecular Formula: C20H31NaO2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H31NaO2 |
---|---|
Molecular Weight | 326.4 g/mol |
IUPAC Name | sodium;icosa-5,8,11,14-tetraenoate |
Standard InChI | InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
Standard InChI Key | DDMGAAYEUNWXSI-UHFFFAOYSA-M |
Isomeric SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium arachidonate possesses a 20-carbon chain with four double bonds at positions 5, 8, 11, and 14, all in the Z (cis) configuration. The systematic IUPAC name is sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, reflecting its unsaturated structure . The molecular formula is C₂₀H₃₁NaO₂, with a molecular weight of 326.4 g/mol . The sodium ion stabilizes the carboxylate group, enhancing solubility in aqueous environments, while the hydrophobic tail facilitates membrane integration.
Table 1: Physicochemical Properties of Sodium Arachidonate
Biological Significance and Mechanisms
Role in Eicosanoid Biosynthesis
Arachidonic acid, released from membrane phospholipids via phospholipase A₂, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (e.g., PGE₂, PGF₂α) and leukotrienes (e.g., LTB₄), respectively . Sodium arachidonate’s sodium salt form enhances bioavailability in experimental settings, enabling precise modulation of eicosanoid pathways .
Platelet Aggregation and Thrombosis
In vitro studies demonstrate that sodium arachidonate induces platelet shape change and aggregation through dual mechanisms: (1) ADP release from platelet granules and (2) direct activation by thromboxane A₂ (TXA₂), a COX-derived metabolite . These effects are inhibited by aspirin and indomethacin, which block COX activity .
Research Findings in Experimental Models
Vascular Responses in Hypertension
A study comparing vascular reactivity in hypertensive rat models revealed divergent responses to sodium arachidonate:
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DOCA and 2K-1C Hypertensive Rats: Arteries exhibited left-shifted dose-response curves and heightened maximal contractions to arachidonate, suggesting upregulated COX activity .
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SHR and Psychosocial Hypertensive Mice: No significant differences in vascular reactivity compared to normotensive controls .
Indomethacin (0.5–5 μg/mL) and aspirin (5–50 μg/mL) abolished contractions, confirming prostaglandin-mediated effects .
Table 2: Key Research Studies on Sodium Arachidonate
Applications in Biomedical Research
Renal Hemodynamics
Infusion into canine renal arteries increased blood flow by 39% in nonfiltering kidneys, an effect blocked by indomethacin . This highlights prostaglandins’ role in regulating renal perfusion independently of tubular mechanisms .
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